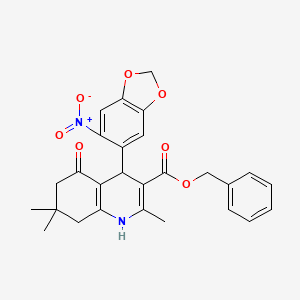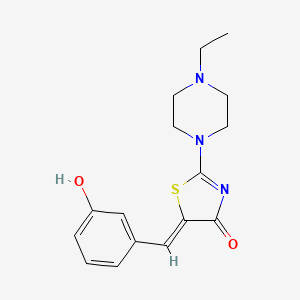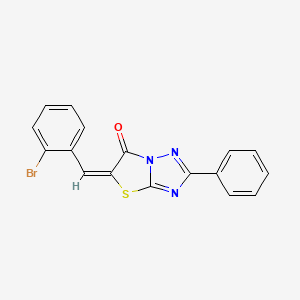![molecular formula C22H20N2O5 B11602309 (5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11602309.png)
(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-1-(4-éthoxyphényl)-5-[4-hydroxy-3-(prop-2-én-1-yl)benzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione est un composé organique complexe avec une structure unique qui comprend un cycle pyrimidinique, un groupe éthoxyphényle et un fragment hydroxybenzylidène
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5Z)-1-(4-éthoxyphényl)-5-[4-hydroxy-3-(prop-2-én-1-yl)benzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du cycle pyrimidinique, suivie de l'introduction des groupes éthoxyphényle et hydroxybenzylidène. Des conditions de réaction spécifiques, telles que la température, la pression et les catalyseurs, sont cruciales pour garantir le rendement et la pureté souhaités du produit.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser l'efficacité et minimiser les coûts. Des techniques telles que les réacteurs à flux continu et la synthèse automatisée peuvent être utilisées pour augmenter le processus de production.
Analyse Des Réactions Chimiques
Types de réactions
(5Z)-1-(4-éthoxyphényl)-5-[4-hydroxy-3-(prop-2-én-1-yl)benzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione subit diverses réactions chimiques, notamment:
Oxydation : Le composé peut être oxydé pour former des quinones correspondantes ou d'autres dérivés oxydés.
Réduction : Les réactions de réduction peuvent convertir le composé en ses formes réduites, modifiant potentiellement son activité biologique.
Substitution : Le composé peut subir des réactions de substitution nucléophile ou électrophile, conduisant à la formation de divers dérivés.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et divers nucléophiles ou électrophiles. Les conditions de réaction telles que le choix du solvant, la température et le pH sont essentielles pour obtenir les résultats souhaités.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des quinones, tandis que les réactions de substitution peuvent produire une large gamme de dérivés avec différents groupes fonctionnels.
Applications de la recherche scientifique
(5Z)-1-(4-éthoxyphényl)-5-[4-hydroxy-3-(prop-2-én-1-yl)benzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme élément constitutif pour synthétiser des molécules plus complexes et étudier les mécanismes réactionnels.
Biologie : Il peut servir de sonde pour étudier les voies biologiques et les interactions.
Médecine : Le composé a des applications thérapeutiques potentielles, notamment comme agent anti-inflammatoire ou anticancéreux.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans divers procédés industriels.
Mécanisme d'action
Le mécanisme par lequel (5Z)-1-(4-éthoxyphényl)-5-[4-hydroxy-3-(prop-2-én-1-yl)benzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione exerce ses effets implique des interactions avec des cibles moléculaires et des voies spécifiques. Par exemple, il peut inhiber certaines enzymes ou moduler les voies de signalisation, conduisant à ses activités biologiques observées. Des études détaillées sur ses cibles moléculaires et ses voies sont essentielles pour comprendre pleinement son mécanisme d'action.
Applications De Recherche Scientifique
(5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe for investigating biological pathways and interactions.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (5Z)-1-(4-ethoxyphenyl)-5-[4-hydroxy-3-(prop-2-en-1-yl)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparaison Avec Des Composés Similaires
Composés similaires
Acétoacétate d'éthyle : Un intermédiaire chimique largement utilisé avec un groupe ester similaire.
Unicité
L'unicité de (5Z)-1-(4-éthoxyphényl)-5-[4-hydroxy-3-(prop-2-én-1-yl)benzylidène]pyrimidine-2,4,6(1H,3H,5H)-trione réside dans ses caractéristiques structurales spécifiques, telles que la combinaison du cycle pyrimidinique avec les groupes éthoxyphényle et hydroxybenzylidène. Ces éléments structurels contribuent à ses propriétés chimiques et biologiques distinctes, le distinguant d'autres composés similaires.
Propriétés
Formule moléculaire |
C22H20N2O5 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
(5Z)-1-(4-ethoxyphenyl)-5-[(4-hydroxy-3-prop-2-enylphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C22H20N2O5/c1-3-5-15-12-14(6-11-19(15)25)13-18-20(26)23-22(28)24(21(18)27)16-7-9-17(10-8-16)29-4-2/h3,6-13,25H,1,4-5H2,2H3,(H,23,26,28)/b18-13- |
Clé InChI |
MANHGENPWJYTJR-AQTBWJFISA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)O)CC=C)/C(=O)NC2=O |
SMILES canonique |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)CC=C)C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2Z)-3-benzyl-2-[(2E)-(2,4-dimethoxybenzylidene)hydrazinylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11602240.png)
![4-Amino-2-(3,4-dichlorophenyl)chromeno[4,3-d]pyrimidin-5-one](/img/structure/B11602244.png)

![3-{[(4Z)-4-{[(4-fluorophenyl)sulfonyl]imino}-1-oxo-1,4-dihydronaphthalen-2-yl]amino}benzoic acid](/img/structure/B11602254.png)
![methyl 5-(4-ethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11602261.png)
![3-amino-N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11602269.png)
![Ethyl 5-acetyl-2-{[2-(2-fluorophenoxy)propanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11602274.png)
![Methyl (4-{[(4-hydroxypiperidin-1-yl)carbonothioyl]amino}phenyl)acetate](/img/structure/B11602287.png)

![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(3-phenylpropyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11602289.png)
![(5Z)-5-(4-bromobenzylidene)-2-(4-butoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11602290.png)
![1-(4-chlorobenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11602298.png)
![1-(2-oxo-2-{[(4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)-1-(2-oxo-2-{[(4S)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl]oxy}ethyl)piperidinium](/img/structure/B11602305.png)
